![molecular formula C16H13NO2 B080368 2-Nitro-4,5,9,10-tetrahydropyrene CAS No. 10549-22-1](/img/structure/B80368.png)
2-Nitro-4,5,9,10-tetrahydropyrene
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Description
2-Nitro-4,5,9,10-tetrahydropyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Materials Science
Electroluminescent Materials
2-NO2-THPy has been identified as a precursor for the synthesis of polymers used in electroluminescent devices. The polymers derived from 4,5,9,10-tetrahydropyrene exhibit electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials can function as active layers capable of emitting light when an electric field is applied, thus enhancing the performance of electronic displays and lighting technologies .
Property | Value |
---|---|
Electroluminescence | Yes |
Application | OLEDs |
Polymer Type | Poly(4,5,9,10-tetrahydropyrene) |
Biological Chemistry
Nucleic Acid Binding
In biological chemistry, derivatives of 2-NO2-THPy have been explored for their ability to bind nucleic acids. The photophysical properties of pyrene derivatives allow them to serve as effective fluorescent probes in biochemical assays. This application is particularly valuable in the study of DNA interactions and the development of synthetic receptors for biomolecules .
Stabilization of Nanostructures
The compound has also been utilized in stabilizing carbon nanotubes through non-covalent functionalization. This enhances the dispersion of carbon nanotubes in solvents and improves their compatibility with various matrices for applications in nanocomposites and sensors .
Synthetic Methodologies
Intermediate in Organic Synthesis
2-NO2-THPy serves as a versatile intermediate in organic synthesis. It can be transformed into various substituted pyrenes through nitration and subsequent reactions. For instance, it has been used as a starting material for synthesizing 2-aminopyrene and other functionalized pyrenes which are valuable in developing new materials with tailored properties .
Synthetic Route | Product |
---|---|
Nitration of THPy | 2-NO2-THPy |
Reduction of 2-NO2-THPy | 2-Aminopyrene |
Oxidation to Tetraone | Tetrahydropyrene derivatives |
Case Study 1: Electroluminescent Devices
A study demonstrated the use of poly(4,5,9,10-tetrahydropyrene-2,7-diyl) as an active layer in OLEDs. The polymer exhibited high efficiency and stability under operational conditions. The synthesis involved spin-coating techniques to achieve uniform layers on indium tin oxide (ITO) substrates .
Case Study 2: Nucleic Acid Probes
Research highlighted the application of pyrene derivatives in binding studies with DNA. The fluorescence properties allowed for real-time monitoring of interactions between synthetic receptors and nucleic acids, providing insights into binding affinities and mechanisms .
Properties
CAS No. |
10549-22-1 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-nitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2 |
InChI Key |
CMQCIMXGPDHCOA-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
Key on ui other cas no. |
10549-22-1 |
Synonyms |
2-NITRO-4,5,9,10-TETRAHYDROPYRENE |
Origin of Product |
United States |
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